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FIIN-2 Selectivity Profile

The table below summarizes the primary on-target and off-target interactions of FIIN-2, which is crucial for

understanding its selectivity profile.

Kinase
Target

Interaction
Type

Experimental IC₅₀ /
Evidence

Notes & Clinical Implications

FGFR1 On-target,

Covalent

< 10 nM [1] Primary target; high potency.

FGFR2 On-target,

Covalent

< 10 nM [1] Primary target; high potency.

FGFR3 On-target,

Covalent

< 10 nM [1] Primary target; high potency.

FGFR4 On-target,

Covalent

~12-31 nM [1] Primary target; slightly lower potency vs.

FGFR1-3.

AMPKα1 Off-target,

Covalent

Chemoproteomic

identification [2]

Novel finding; binds to Cys185; may

influence anti-tumor activity via autophagy
[2].
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Kinase
Target

Interaction
Type

Experimental IC₅₀ /
Evidence

Notes & Clinical Implications

SRC Off-target,

Covalent

330 nM [1] Moderate potency; may contribute to side

effects like skin toxicities [1].

YES Off-target,

Covalent

365 nM [1] Moderate potency; related to SRC [1].

EGFR Off-target,

Covalent

Moderate potency

(literature) [2]

Known off-target from previous studies.

Experimental Protocol: Chemoproteomic Profiling

This methodology is key to identifying FIIN-2's direct targets, both known and novel [2].

Probe Synthesis & Validation

Probe Design: Synthesize an alkyne-tagged functional chemical probe derived from FIIN-2 (FIIN-2
Probe, or FP) by appending a terminal alkyne group to the parent compound [2].
Validation: Confirm that the FP probe retains biological activity equivalent to FIIN-2 through:

Cell Viability Assays: Compare the potency of FIIN-2 and FP in inhibiting hepatocellular
carcinoma (HCC) cell line proliferation (e.g., Hep3B, Huh7) [2].

Western Blot Analysis: Verify that FP inhibits the FGFR signaling pathway (e.g., reduces
phosphorylation of FGF receptor, MAPK, and AKT) in a concentration-dependent manner,

similar to FIIN-2 [2].

Target Identification via Chemical Proteomics

FP Treatment: Treat live Hep3B cells with the FP probe. Include control groups: DMSO (vehicle) and
FP with pre-treatment of excess FIIN-2 (for competitive binding) [2].

Click Chemistry Reaction: Lyse the cells and use a copper-catalyzed azide-alkyne cycloaddition
(CuAAC) "click" reaction to conjugate biotin-azide to the alkyne-tagged FP bound to its protein targets

[2].
Streptavidin Enrichment: Isquire the biotin-labeled protein complexes using streptavidin-coated

beads [2].
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LC-MS/MS Analysis: Digest the enriched proteins and identify them using Liquid Chromatography

with Tandem Mass Spectrometry (LC-MS/MS) [2].
Data Analysis: Filter potential specific targets by comparing FP group to both DMSO and competition

groups. Criteria: fold change >2 and p-value < 0.05 [2].

The following diagram illustrates the core workflow of this chemoproteomic profiling method.

FIIN-2 Proteomic Workflow

Design FIIN-2 Probe (FP)

Treat HCC Cells with FP

Click Chemistry with Biotin-Azide

Streptavidin Enrichment

LC-MS/MS Analysis

Data Filtering
(Fold Change >2, p<0.05)

List of Potential Targets

Click to download full resolution via product page
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Frequently Asked Questions

Q1: Our cell-based assays show unexpected activation of autophagy pathways. Could this be related to

FIIN-2 off-target activity? A1: Yes. Recent research using an integrative multi-omics approach identified

AMPKα1 as a novel off-target of FIIN-2. FIIN-2 covalently binds to Cys185 on AMPKα1, leading to its

activation and induction of autophagy. This mechanism can influence the compound's overall anti-tumor

activity and should be investigated in your models [2].

Q2: How does FIIN-2's selectivity compare to other clinical-stage covalent FGFR inhibitors? A2:

FIIN-2 is less selective than inhibitors like PRN1371. While FIIN-2 and TAS-120 (Futibatinib) covalently

bind and inhibit SRC and YES, PRN1371 shows negligible activity against these kinases. This profile makes

PRN1371 a more selective FGFR inhibitor and may contribute to a different clinical toxicity spectrum [1].

Q3: The potency of FIIN-2 drops significantly in our resistant cell lines with gatekeeper mutations. Is

this expected? A3: Yes, though the effect varies by mutation. FIIN-2's potency is significantly reduced

against various FGFR gatekeeper mutants (e.g., ~15-fold for FGFR3(V555M), ~95-fold for

FGFR2(V564F)). This is a common challenge, and the degree of resistance is inhibitor-specific. For

example, TAS-120 may be more effective against certain mutants like FGFR2(V564F) than FIIN-2 [1].

Troubleshooting Guide

Problem Possible Cause Solution

High background in
chemoproteomics

Non-specific binding of
the probe or streptavidin

beads.

Include robust competition controls (FIIN-2 pre-
treatment). Optimize wash stringency after

enrichment (e.g., high salt, detergent
concentration) [2].

Weak inhibition of
downstream signaling

Engagement of off-target
pathways (e.g., AMPK)

compensating for FGFR
inhibition.

Use phosphoproteomics to map global
signaling changes and identify bypass

pathways. Validate findings with siRNA or
specific AMPK inhibitors [2].

Inconsistent activity in
cell vs. biochemical

Off-target effects in the
complex cellular

Employ the multi-omics workflow
(chemoproteomics, phosphoproteomics,
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Problem Possible Cause Solution

assays environment influencing

the net phenotypic
outcome.

proteomics, transcriptomics) to build a

comprehensive network of FIIN-2's actions and
identify confounding factors [2].

Key Optimization Strategies

Warhead Engineering: Modifying the reactive acrylamide group could help minimize off-target
binding to AMPKα1, SRC, and YES while retaining potency against FGFRs [2] [1].

Structure-Based Design: Utilize co-crystal structures of FIIN-2 bound to both FGFR and off-targets
like SRC to inform modifications that introduce steric clashes or eliminate key interactions with off-

target kinases [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
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smolecule) Compounds, Empowering Innovative
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